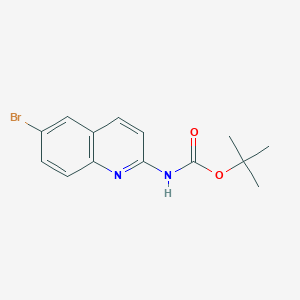
3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FPEMP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is complex and involves the modulation of various signaling pathways. 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contributes to its anti-inflammatory properties. 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It exhibits potent anti-cancer and anti-inflammatory properties by inhibiting the PI3K/Akt/mTOR signaling pathway and the production of pro-inflammatory cytokines. 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide also exhibits neuroprotective effects by modulating the levels of neurotransmitters and improving cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory effects on the PI3K/Akt/mTOR signaling pathway, which makes it a promising candidate for cancer research. 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide also exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders. However, one limitation of using 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its complex mechanism of action, which requires further study to fully understand its effects.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent derivatives of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide that exhibit improved efficacy and selectivity. Another area of research is the study of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multistep process that includes the reaction of 4-fluorobenzaldehyde with furan-3-yl-ethylamine to form 4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to obtain the final product, 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in cancer research, where it acts as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition, 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential neuroprotective effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide also exhibits anxiolytic and antidepressant-like effects, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-21-16(17(22)19-8-6-12-7-9-23-11-12)10-15(20-21)13-2-4-14(18)5-3-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYGZAOHLJVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


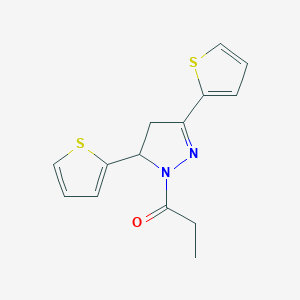
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)
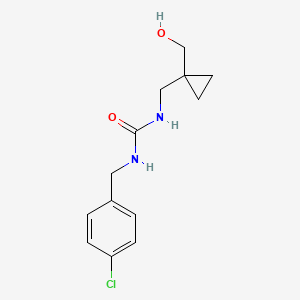

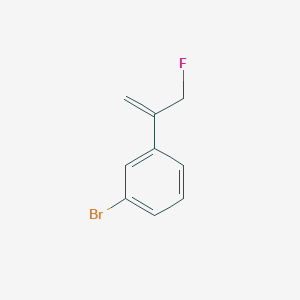
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B2784518.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2784519.png)
![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2784521.png)

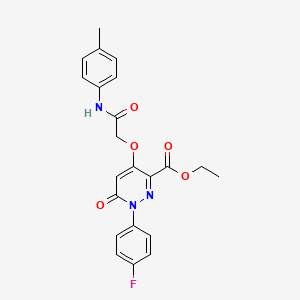
![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)
